2-[3-(Dimethylamino)oxetan-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(dimethylamino)oxetan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(2)7(3-6(9)10)4-11-5-7/h3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYTKQMQQZJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid typically involves the formation of the oxetane ring followed by the introduction of the dimethylamino group. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The dimethylamino group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce oxetane alcohols.
Scientific Research Applications
Research indicates that 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid exhibits significant biological activity, primarily through interactions with enzymes and cellular processes. Key findings include:
- Enzyme Modulation : Preliminary studies suggest that this compound can bind to active or allosteric sites on enzymes, influencing their function. This modulation can affect metabolic pathways and cellular signaling.
- Gene Expression : Investigations are ongoing into how this compound may influence gene expression, which could have implications for drug design and therapeutic interventions.
Potential Applications in Drug Design
The unique structural characteristics of this compound make it a promising candidate in drug design:
- Bioactive Compound Development : Its ability to interact with biological systems positions it as a potential lead compound for developing new therapeutics targeting various diseases.
- Research into Specific Targets : Studies are being conducted to identify specific biological targets, which could pave the way for novel treatments in areas such as cancer therapy and metabolic disorders.
Case Studies and Research Findings
Current research is exploring the compound's interactions with biomolecules:
- Cellular Signaling Pathways : Investigations into how this compound influences cellular signaling pathways are ongoing, with preliminary findings suggesting significant effects on enzyme stability and activity.
- Therapeutic Potential : The compound's potential applications in treating conditions related to metabolic dysregulation are being evaluated through in vitro studies.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxetane ring can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxetane-Based Acetic Acid Derivatives
*Calculated based on structural analogs.
Key Comparative Insights:
Electronic and Steric Effects: The dimethylamino group is electron-donating, increasing the basicity of the oxetane nitrogen compared to electron-withdrawing groups like trifluoromethoxy (C₆H₇F₃O₄) . This enhances solubility in aqueous media, critical for drug bioavailability.
Acidity and Reactivity: The acetic acid moiety’s pKa varies with substituents. For example, trifluoromethoxy substitution (C₆H₇F₃O₄) lowers pKa due to electron withdrawal, while dimethylamino groups may moderately raise it, favoring salt formation . The morpholino derivative (C₉H₁₅NO₄) offers balanced hydrogen-bonding capacity, useful in kinase inhibitor design .
Applications: Unsubstituted 2-(oxetan-3-yl)acetic acid (C₅H₈O₃) is a bulk industrial chemical, with projected global market growth to 2030 . Benzylamino-substituted analogs (C₁₂H₁₅NO₃) show promise in anticancer agent development due to aromatic interactions . The dimethylamino variant is hypothesized to serve as a precursor for neurologically active compounds, leveraging tertiary amine functionality for blood-brain barrier penetration.
Biological Activity
2-[3-(Dimethylamino)oxetan-3-yl]acetic acid is a compound characterized by its unique oxetane ring structure, which contributes to its biological activity. This compound has garnered attention for its potential therapeutic applications due to its interactions with various enzymes and cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a four-membered oxetane ring and a dimethylamino group. This configuration enhances its reactivity and biological interactions. The compound's ability to modulate enzyme activity and influence metabolic pathways is of particular interest in drug design and therapeutic applications.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, potentially influencing their activity and stability. Preliminary studies suggest that it can bind to active or allosteric sites on enzymes, thereby modulating their function. The specific biological targets are still under investigation, but the compound's effects on cellular signaling pathways and gene expression are notable.
Cellular Signaling Pathways
The compound has been shown to affect cellular signaling pathways, which may lead to alterations in gene expression. These changes can have significant implications for cellular metabolism and overall cellular health. The potential for this compound to act as a bioactive compound highlights its importance in pharmacological research.
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound, providing insights into its potential applications:
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Oxetane ring | Dimethylamino group enhances reactivity | Modulates enzyme activity |
| Azetidine-3-acetic acid | Five-membered ring | Contains an azetidine ring | Antiviral properties |
| Pyrrolidine-3-acetic acid | Five-membered ring | Features a pyrrolidine structure | Antioxidant activity |
| Tetrahydrofuran-3-acetic acid | Five-membered ether | Contains a tetrahydrofuran ring | Limited data on activity |
This table illustrates the uniqueness of this compound among structurally similar compounds, particularly regarding its biological interactions.
Q & A
Q. What are effective synthetic routes for 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalization of the oxetane ring. A plausible route includes:
- Step 1 : Reacting 3-oxetanone with dimethylamine under reductive amination conditions (e.g., NaBH(OAc)₃ in DCM) to form 3-(dimethylamino)oxetane .
- Step 2 : Alkylation of the oxetane ring with a protected acetic acid derivative (e.g., tert-butyl bromoacetate) using a strong base (e.g., LDA) to introduce the acetic acid moiety.
- Step 3 : Deprotection (e.g., TFA in DCM) to yield the final compound.
Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting temperature/pH to minimize ring-opening side reactions common in strained oxetane systems .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamino protons at δ ~2.2 ppm; oxetane ring protons at δ ~4.5–5.0 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]⁺ .
- Stability Testing : Store at –20°C under inert atmosphere to prevent hydrolysis of the oxetane ring or dimethylamino oxidation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in drug discovery applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the electron density of the dimethylamino group and oxetane ring, predicting nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to evaluate binding affinity and conformational flexibility of the oxetane moiety.
- ADMET Prediction : Tools like SwissADME assess solubility (logP ~1.5–2.0) and permeability, leveraging the oxetane’s polarity for improved bioavailability .
Q. How do contradictory data on the compound’s stability in aqueous vs. nonpolar solvents inform experimental design?
- Methodological Answer :
- Controlled Solvent Studies :
- Aqueous Media : Monitor hydrolysis via ¹H NMR (e.g., disappearance of oxetane signals in D₂O at pH 7.4 over 24 hours).
- Nonpolar Media : Assess stability in toluene or THF under reflux; minimal decomposition expected due to reduced nucleophilic attack .
- Mitigation Strategies : Use aprotic solvents (e.g., DMF) for reactions and lyophilization for long-term storage to prevent hydrolysis .
Q. What role does the dimethylamino-oxetane moiety play in modulating biological activity, and how can this be experimentally validated?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Analog Synthesis : Replace dimethylamino with morpholino () or pyrrolidino groups; compare potency in enzyme inhibition assays.
- Biological Assays : Test in vitro cytotoxicity (e.g., MTT assay) and target binding (SPR or ITC) to quantify interactions .
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to resolve binding poses, highlighting hydrogen bonding between the dimethylamino group and active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
